![molecular formula C7H14N2 B173780 2,7-Diazaspiro[3.5]nonane CAS No. 136098-14-1](/img/structure/B173780.png)

2,7-Diazaspiro[3.5]nonane

Vue d'ensemble

Description

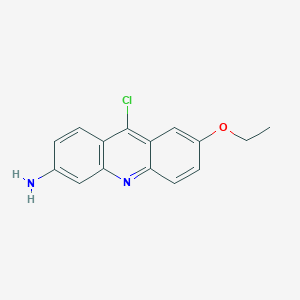

2,7-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and this compound derivatives as sigma receptors (SRs) ligands . Another study reported the synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (this compound) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 . Chemical Reactions Analysis

This compound has been used in the synthesis of various compounds. For example, it has been used in the synthesis of novel sigma receptors ligands , and in the synthesis of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents .Physical and Chemical Properties Analysis

This compound has a molecular weight of 126.20 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 99.5 and a topological polar surface area of 24.1 Ų .Applications De Recherche Scientifique

Ligands de Récepteurs Sigma

Le développement de dérivés du 2,7-Diazaspiro[3.5]nonane en tant que ligands de récepteurs sigma (SRs) a été rapporté . Ces composés ont été évalués dans des tests de liaison S1R et S2R, et des études de modélisation ont été réalisées pour analyser le mode de liaison .

Effets Analgésiques

Certains composés du this compound ont été testés pour leurs effets analgésiques in vivo, et leur profil fonctionnel a été déterminé par le biais de modèles in vivo et in vitro . L'agoniste sélectif S1R PRE-084 a complètement inversé leur action, indiquant que les effets dépendent entièrement de l'antagonisme du S1R .

Dégradation des Protéines

L'acide this compound-7-acétique est un ligand fonctionnalisé de von-Hippel-Lindau (VHL) avec un groupe hydroxyle terminal . Il permet une conjugaison rapide avec de nombreux lieurs contenant des groupes partant actifs et est un élément de base pour le développement d'une bibliothèque de dégradeurs de protéines .

Inhibiteurs Covalents de KRAS G12C

Des dérivés de 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-én-1-one ont été découverts et évalués biologiquement en tant qu'inhibiteurs covalents de KRAS G12C . Ces composés ont montré une stabilité métabolique favorable et une activité antitumorale

Orientations Futures

The future directions of 2,7-Diazaspiro[3.5]nonane research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that this compound could be used in the treatment or prevention of cancers and diabetes . Additionally, novel this compound derivatives have shown potential in inhibiting mouse and human osteoclast activities and preventing bone loss in ovariectomized mice without affecting bone formation .

Mécanisme D'action

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonane is the von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, cullin-2, and ring box 1, and together they form the VHL ubiquitin ligase complex . This complex plays a critical role in cellular processes such as cell cycle regulation and hypoxia sensing .

Mode of Action

This compound acts as a ligand for the VHL protein . It has a terminal hydroxyl group that allows for rapid conjugation with many linkers containing active leaving groups . This interaction enables the formation of a protein degrader library .

Biochemical Pathways

The compound’s interaction with the VHL protein impacts the ubiquitin-proteasome system (UPS) . The UPS is a system that regulates the degradation of most intracellular proteins, including the control of various cellular processes such as cell cycle, signal transduction, and responses to oxidative stress .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2,7-Diazaspiro[3Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The result of this compound’s action is the targeted degradation of specific proteins . By acting as a ligand for the VHL protein, it enables the selective degradation of disease-causing proteins, which can have therapeutic benefits .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the disease state being treated.

Analyse Biochimique

Biochemical Properties

It has been reported that this compound can act as a ligand for sigma receptors (SRs), which are involved in several biological and pathological conditions . The interactions between 2,7-Diazaspiro[3.5]nonane and these receptors could potentially influence various biochemical reactions .

Cellular Effects

Given its potential role as a sigma receptor ligand, it may influence cell function by interacting with different ion channels and G-protein-coupled receptors .

Molecular Mechanism

The molecular mechanism of this compound is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

Propriétés

IUPAC Name |

2,7-diazaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZYMFJWSYDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617012 | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-14-1 | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2,7-Diazaspiro[3.5]nonane derivatives interact with sigma receptors and what are the downstream effects?

A: Research suggests that specific this compound derivatives can act as sigma receptor ligands, demonstrating varying affinities for the sigma-1 receptor (S1R) and sigma-2 receptor (S2R) subtypes. [] The exact binding mode and downstream effects appear to be influenced by substitutions on the core structure. For example, compound 4b (AD186), despite its structural similarity to other derivatives, exhibited S1R agonistic activity in vivo, effectively reversing the antiallodynic effects of a known S1R antagonist. [] In contrast, compounds 5b (AB21) and 8f (AB10) displayed S1R antagonistic activity, leading to antiallodynic effects in vivo that were reversed by the selective S1R agonist PRE-084. [] These findings highlight the importance of structural modifications in dictating the functional profile of these compounds. Further research is necessary to fully elucidate the specific binding interactions and the resulting downstream signaling cascades.

Q2: What is the Structure-Activity Relationship (SAR) observed for this compound derivatives, particularly regarding sigma receptor activity?

A: The study exploring this compound derivatives as sigma receptor ligands provides valuable insights into their SAR. [] It revealed that subtle alterations in the substituents attached to the core structure can significantly impact the compound's affinity and selectivity towards S1R and S2R, ultimately influencing its agonistic or antagonistic behavior. The presence of a this compound core seems crucial for S1R activity, with modifications influencing the balance towards agonism or antagonism. [] For example, while 4b, 5b, and 8f share this core structure, their distinct substituents result in different pharmacological profiles. Furthermore, the study highlights the potential of diazabicyclo[4.3.0]nonane as a scaffold for developing novel sigma receptor ligands. [] These findings emphasize the need for further exploration of SAR to optimize these compounds for desired pharmacological outcomes.

Q3: What are the potential therapeutic applications of this compound derivatives beyond sigma receptor modulation?

A: Beyond their potential as sigma receptor ligands, this compound derivatives have shown promise in other therapeutic areas. Research has investigated their potential as inhibitors of arginine methyltransferase 1 associated with a coactivator (CARM1). [] CARM1 is involved in various cellular processes, and its dysregulation is implicated in diseases like cancer and metabolic disorders. [] The development of potent and selective CARM1 inhibitors based on the this compound scaffold could offer novel therapeutic strategies for these conditions. Further research is necessary to explore and validate these therapeutic applications fully.

Q4: What synthetic strategies are employed for the synthesis of methyl-substituted this compound derivatives?

A: The synthesis of methyl-substituted this compound derivatives, which are important building blocks in medicinal chemistry, can be achieved through specific synthetic routes. [] One approach involves utilizing nitrile lithiation followed by alkylation to introduce the desired methyl substituent. [] This method allows for the preparation of diversely substituted spiroazetidine ring systems. Alternatively, 1,4-addition reactions of nitroalkanes, followed by reduction and cyclization, provide access to methyl-substituted spiropyrrolidine derivatives. [] These synthetic strategies offer flexibility in introducing substituents at various positions on the this compound scaffold, facilitating the exploration of SAR and the development of compounds with tailored pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)